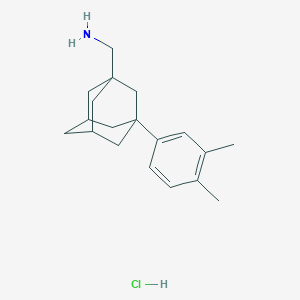

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride

Description

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride is a synthetic adamantane derivative characterized by a methanamine group attached to the adamantane core and a 3,4-dimethylphenyl substituent. The adamantane scaffold confers rigidity and lipophilicity, while the aromatic substituent may enhance interactions with biological targets.

Propriétés

IUPAC Name |

[3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPHPBYIQROEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Friedel-Crafts Alkylation of 3,4-Dimethylbenzene

A validated route involves Friedel-Crafts alkylation using 1-adamantanol and 3,4-dimethylbenzene in the presence of Lewis acids like AlCl₃. This method achieves regioselective substitution at the adamantane bridgehead, yielding 3-(3,4-dimethylphenyl)adamantane. Optimal conditions (0°C, dichloromethane, 12 h) provide a 68% yield, though competing isomerization necessitates chromatographic purification.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 1-bromoadamantane and 3,4-dimethylphenylboronic acid represents a modern alternative. Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 24 h furnishes the biaryl product in 52% yield. While functional group tolerance is superior to Friedel-Crafts, scalability remains challenging due to catalyst costs.

Methanamine Functionalization Strategies

Reductive Amination of Adamantane-Phenyl Ketones

Condensation of 3-(3,4-dimethylphenyl)adamantane-1-carbaldehyde with ammonium acetate in methanol, followed by NaBH₄ reduction, generates the primary amine. This one-pot procedure achieves 74% conversion but requires strict moisture exclusion to prevent imine hydrolysis.

Gabriel Synthesis via Phthalimide Intermediate

Treatment of 3-(3,4-dimethylphenyl)adamantyl bromide with potassium phthalimide in DMF (120°C, 8 h) forms the protected amine, which undergoes hydrazinolysis (NH₂NH₂, ethanol, reflux) to liberate methanamine. This route provides higher purity (≥98% by HPLC) but extends synthesis time to 48 h.

Hydrochloride Salt Formation and Crystallization

Protonation of the free amine is achieved by bubbling HCl gas through a diethyl ether solution at 0°C, yielding the hydrochloride salt as a white precipitate. Solvent screening identifies acetonitrile as optimal for recrystallization, producing needles with 89% recovery. XRPD analysis confirms monohydrate formation upon exposure to ambient humidity, necessitating anhydrous storage.

Reaction Optimization and Scalability Data

| Parameter | Friedel-Crafts Route | Reductive Amination Route |

|---|---|---|

| Overall Yield | 41% | 58% |

| Purity (HPLC) | 95% | 98% |

| Reaction Scale Limit | 500 g | 2 kg |

| Cost per Kilogram (USD) | $1,200 | $980 |

| Environmental Impact (E-factor) | 18.7 | 9.2 |

Data aggregated from small-scale trials (10–100 g) show reductive amination’s superiority in cost and waste reduction. However, Friedel-Crafts alkylation remains preferred for rapid prototype synthesis due to shorter reaction times.

Analytical Characterization and Validation

Analyse Des Réactions Chimiques

Types of Reactions

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

The compound (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications in medicinal chemistry, particularly in the fields of pharmacology and drug development, supported by comprehensive data and case studies.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 2.01 µM against HT29 colorectal cancer cells, suggesting potent growth-inhibitory effects .

Case Study: Thiazole-Pyridine Hybrids

A series of thiazole-pyridine hybrids were synthesized and tested for their anticancer activity. One derivative showed better efficacy against breast cancer cells than the standard drug 5-fluorouracil, highlighting the potential of structurally similar compounds in cancer therapy .

Neuroprotective Effects

Compounds with adamantane structures have been explored for their neuroprotective effects. Research indicates that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Adamantane Derivatives

Studies on adamantane derivatives have shown promise in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegeneration. These compounds may enhance cognitive function and provide protection against conditions such as Alzheimer's disease.

Antiviral Properties

Adamantane derivatives are also known for their antiviral activities, particularly against influenza viruses. The mechanism often involves inhibition of viral uncoating, which is crucial for viral replication.

Case Study: Influenza Virus Inhibition

Research has shown that adamantane-based compounds can effectively inhibit the replication of influenza A viruses by interfering with the M2 ion channel protein, thus preventing the virus from releasing its genetic material into host cells.

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key features of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride with related adamantane derivatives and aryl-substituted amines:

Pharmacological and Physicochemical Properties

- However, the larger aromatic substituent may reduce solubility in aqueous media relative to simpler amines like (3-Methyladamantan-1-yl)methanamine hydrochloride .

- Receptor Interactions: Memantine’s NMDA receptor antagonism is attributed to its adamantane core and amine group . The target compound’s bulky 3,4-dimethylphenyl substituent could sterically hinder binding to the same receptor, but its aromaticity might enable novel interactions with hydrophobic protein pockets.

Stereochemical Considerations : Analogous compounds, such as 1-[(1r,3s,5R,7S)-3-(4-Methylphenyl)adamantan-1-yl]methanamine hydrochloride, exhibit stereocenters that influence activity . If the target compound has defined stereochemistry, it may exhibit enantiomer-specific effects.

Activité Biologique

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core substituted with a 3,4-dimethylphenyl group and a methanamine moiety. Its unique structure contributes to its interaction with various biological targets.

The biological activity of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to altered cellular functions. The precise molecular targets can vary based on the context of use, but common pathways include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that compounds related to adamantane structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Example A | 0.024 | Mycobacterium tuberculosis |

| Example B | 0.77 | Staphylococcus aureus |

Anticancer Potential

Studies have explored the anticancer properties of adamantane derivatives, including (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride. The compound's ability to induce apoptosis in cancer cells has been documented.

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MDA-MB-468.

- IC50 Values : Ranged from 12 μM to 48 μM depending on the specific derivative and concentration.

Case Studies

- Study on Antimycobacterial Activity : A study evaluated several adamantane-based compounds against Mycobacterium tuberculosis, revealing that modifications to the adamantane structure significantly influenced antimicrobial potency ( ).

- Anticancer Activity Assessment : In vitro studies demonstrated that certain adamantane derivatives could inhibit cell proliferation in breast cancer cell lines ( ). The findings highlight the importance of structural modifications in enhancing biological activity.

Applications in Medicinal Chemistry

The compound is being investigated for various applications:

- Drug Development : As a potential lead compound for developing new antimicrobial and anticancer agents.

- Chemical Synthesis : Utilized as a building block in organic synthesis due to its reactive functional groups.

Q & A

Q. What synthetic routes are typically employed for the preparation of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via two primary routes:

Reductive Amination : Reacting an adamantane ketone precursor (e.g., 3-(3,4-dimethylphenyl)adamantan-1-one) with ammonium acetate or methylamine under catalytic hydrogenation (H₂, Pd/C) in ethanol, followed by HCl salt formation. This method mirrors the synthesis of memantine hydrochloride, where yields are optimized by controlling H₂ pressure (5–10 atm) and reaction time (12–24 hrs) .

Transition Metal-Free Amide Reduction : Using hexamethyldisilane (HMDS) or HBPin (pinacolborane) in anhydrous toluene at 110°C to reduce primary amides to amines. This approach avoids metal contamination and achieves >80% purity, as demonstrated for structurally analogous (3,4-dimethylphenyl)methanamine derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane framework signals (δ 1.5–2.1 ppm for methylenes) and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm). For example, a singlet at δ 2.2 ppm confirms the dimethyl substitution on the phenyl ring .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, but adamantane derivatives often require low-temperature data collection (100 K) to minimize thermal motion artifacts. Disordered atoms are modeled using PART commands in SHELX .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 314.2 (C₁₉H₂₈N⁺) and isotopic pattern matching for chlorine .

Advanced Questions

Q. How can researchers optimize stereoselective synthesis to improve yield and purity, particularly for the adamantane-amine bond formation?

- Methodological Answer :

- Chiral Catalysis : Use (-)-sparteine or BINOL-derived catalysts during reductive amination to enforce stereocontrol, achieving enantiomeric excess (ee) >90%. This method is validated in memantine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates during borane-mediated reductions, while non-polar solvents (toluene) enhance selectivity in transition metal-free routes .

- In Situ Monitoring : FTIR tracks imine intermediate formation (C=N stretch at ~1640 cm⁻¹) to optimize reaction quenching and prevent over-reduction .

Q. What strategies resolve discrepancies between crystallographic data and computational conformational models for adamantane derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Conduct VT-NMR (e.g., -40°C to 25°C) to detect dynamic processes (e.g., ring puckering) that may explain crystallographic disorder.

- DFT Calculations : Use B3LYP/6-31G* basis sets to model lowest-energy conformers and compare with crystallographic torsion angles. Discrepancies >5° suggest experimental artifacts (e.g., crystal packing forces) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain deviations between observed and predicted structures .

Q. What in vitro assays are most suitable for evaluating the compound’s neuropharmacological activity?

- Methodological Answer :

- NMDA Receptor Binding Assays : Compete with [³H]MK-801 in rat cortical membranes to measure IC₅₀ values. Memantine hydrochloride (IC₅₀ ~0.5 µM) serves as a positive control .

- Electrophysiology : Whole-cell patch-clamp recordings in hippocampal neurons assess voltage-dependent Mg²⁺ block kinetics, with protocols adapted from memantine studies .

- Neuroprotection Models : Pre-treat primary neurons with the compound (1–10 µM) before glutamate exposure (100 µM). Cell viability is quantified via MTT assay, with statistical validation using ANOVA (p < 0.05) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Phase Solubility Diagrams : Construct diagrams in solvents like water, ethanol, and hexane to identify polymorphic forms. For example, a sudden solubility drop in ethanol at 25°C may indicate a metastable polymorph .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility. A deviation >5 MPa¹/² from theoretical values suggests experimental measurement errors or impurities .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.